molecular formula C14H18ClNO3 B2355208 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide CAS No. 1396793-55-7

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide

Cat. No.: B2355208
CAS No.: 1396793-55-7
M. Wt: 283.75
InChI Key: HLIFGKNMCSBNJQ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide, with the CAS number 1396793-55-7, is a benzamide derivative offered as a high-purity compound for research applications . The compound has a molecular formula of C14H18ClNO3 and a molecular weight of 283.75 g/mol . Benzamide derivatives are a significant class of compounds widely investigated in scientific research for their diverse biological properties, making them valuable scaffolds in the exploration of novel pharmacological agents . As part of this chemical family, this compound serves as an important building block in medicinal chemistry and drug discovery programs. Researchers utilize this and similar structures to study structure-activity relationships and to develop new therapeutic candidates. This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Properties

IUPAC Name

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-19-13-5-4-10(15)8-11(13)14(18)16-7-6-12(17)9-2-3-9/h4-5,8-9,12,17H,2-3,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIFGKNMCSBNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 2-Methoxybenzoic Acid

A reported method involves electrophilic aromatic substitution:

  • Substrate : 2-Methoxybenzoic acid (CAS No. 579-75-9) dissolved in chlorinated solvents (e.g., dichloromethane).
  • Chlorinating Agent : Chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
  • Regioselectivity : The methoxy group at position 2 directs electrophilic attack to position 5, yielding 2-methoxy-5-chlorobenzoic acid.

Reaction Conditions :

  • Temperature: 0–5°C (to minimize over-chlorination)
  • Yield: 68–72% after recrystallization from ethanol/water mixtures.

Conversion to Acid Chloride Intermediate

The carboxylic acid is activated via chlorination to enhance reactivity toward nucleophilic amines:

Thionyl Chloride Method

  • Reagents : Excess thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF).
  • Mechanism : Nucleophilic acyl substitution, generating 2-methoxy-5-chlorobenzoyl chloride and gaseous byproducts (SO₂, HCl).
  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Optimization Notes :

  • Solvent-Free Conditions : Improve reaction efficiency and simplify purification.
  • Purity : >95% by ¹H NMR, suitable for direct use in subsequent steps.

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropanation of Allylic Alcohols

A three-step sequence from allyl alcohol derivatives:

  • Cyclopropane Formation : Simmons–Smith reaction with diiodomethane and zinc-copper couple.
  • Hydroxylation : Epoxidation followed by acid-catalyzed ring opening to introduce the hydroxyl group.
  • Amination : Gabriel synthesis or Staudinger reaction to convert the alcohol to the primary amine.

Challenges :

  • Stereochemical Control : The 3-hydroxy group introduces chirality, necessitating asymmetric synthesis or resolution techniques.
  • Yield : 22–35% over three steps, highlighting the need for optimization.

Amide Bond Formation

Schotten–Baumann Reaction

Classical conditions for amide synthesis:

  • Acid Chloride : 2-Methoxy-5-chlorobenzoyl chloride (1.0 equiv) in dichloromethane.
  • Amine : 3-Cyclopropyl-3-hydroxypropylamine (1.2 equiv) with triethylamine (2.0 equiv) as base.
  • Reaction : Stirred at 0°C → room temperature for 4–6 hours.

Purification :

  • Liquid-Liquid Extraction : 10% HCl washes to remove unreacted amine, followed by brine and drying (Na₂SO₄).
  • Column Chromatography : Silica gel with 9:1 dichloromethane/methanol eluent, affording the product as a white solid.

Yield : 43–58% depending on amine purity and stoichiometry.

Coupling Agent-Mediated Synthesis

Modern approaches employ carbodiimides (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt):

  • Activation : 2-Methoxy-5-chlorobenzoic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in THF.
  • Amine Addition : 3-Cyclopropyl-3-hydroxypropylamine (1.1 equiv) added dropwise at 0°C.
  • Reaction Time : 12–18 hours at room temperature.

Advantages :

  • Milder Conditions : Avoids acid chloride handling.
  • Yield Improvement : 65–72% after purification.

Alternative Synthetic Routes

Ugi Multicomponent Reaction

Exploratory studies utilizing:

  • Components : 2-Methoxy-5-chlorobenzaldehyde, cyclopropyl isocyanide, 3-amino-1-propanol.
  • Conditions : Methanol, 50°C, 24 hours.
  • Outcome : Low yield (<15%) due to competing side reactions, highlighting limitations for complex amines.

Enzymatic Amidation

Pilot-scale trials with immobilized lipases (e.g., Candida antarctica Lipase B):

  • Solvent : tert-Butyl methyl ether.
  • Substrates : Acid and amine in 1:1 molar ratio.
  • Conversion : 38% after 72 hours, suggesting potential for green chemistry applications but requiring further optimization.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Yield (%) Scalability Purity (%)
Schotten–Baumann 43–58 Moderate 90–95
EDCl/HOBt Coupling 65–72 High 95–98
Enzymatic 38 Low 85–90

Key Observations :

  • Coupling agents outperform classical methods in both yield and purity.
  • Enzymatic routes remain experimental but offer environmental benefits.

Impurity Profiling

Common byproducts include:

  • Unreacted Acid Chloride : Removed via aqueous washes.
  • N-Acylurea Derivatives : Formed during carbodiimide-mediated reactions, minimized by HOBt addition.
  • Diastereomeric Amides : Arising from racemization at the chiral amine center, addressed via low-temperature reactions.

Industrial-Scale Considerations

Cost Analysis

  • Acid Chloride Route : Economical for bulk production due to low reagent costs.
  • Coupling Agents : Higher material expenses offset by reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the methoxy group can be demethylated.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are often used.

    Substitution: Nucleophiles like NH3 (ammonia) or RSH (thiols) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or demethylated products.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Glibenclamide

Structure: 5-Chloro-N-[2-((4-((cyclohexylamino)carbonyl)aminosulfonyl)phenyl)ethyl]-2-methoxybenzamide . Key Differences:

  • Substituent : Glibenclamide includes a sulfonylurea group linked to a cyclohexyl moiety, critical for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells.
  • Therapeutic Use : Antidiabetic (ATP-sensitive potassium channel inhibitor) .
  • Solubility : Classified as BCS Class II (low solubility, high permeability) .
Property 5-Chloro-N-(3-Cyclopropyl-3-Hydroxypropyl)-2-Methoxybenzamide Glibenclamide
Molecular Weight Not explicitly reported 494.0 g/mol
Key Functional Groups Cyclopropyl, hydroxyl Sulfonylurea, cyclohexyl
Therapeutic Target Unknown (structural analogs suggest ion channels/enzymes) SUR1 receptor
Solubility Likely moderate (hydroxyl may enhance aqueous solubility) Low (BCS Class II)

Metoclopramide

Structure: 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide . Key Differences:

  • Substituent: A diethylaminoethyl group confers dopamine D2 receptor antagonism and serotonergic activity.
  • Therapeutic Use : Antiemetic and gastroprokinetic agent .
Property This compound Metoclopramide
Molecular Weight Not explicitly reported 299.8 g/mol (base)
Key Functional Groups Cyclopropyl, hydroxyl Diethylaminoethyl, amino
Therapeutic Target Unknown Dopamine D2, 5-HT3
Solubility Moderate (predicted) High (hydrochloride salt)

2-Methoxyfentanyl Analogs

Structure : N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxybenzamide .
Key Differences :

  • Substituent : A piperidinyl-phenethyl group confers opioid receptor affinity.
  • Therapeutic Use : Analgesic (μ-opioid receptor agonist) .
Property This compound 2-Methoxyfentanyl
Molecular Weight Not explicitly reported ~426.5 g/mol
Key Functional Groups Cyclopropyl, hydroxyl Piperidinyl, phenethyl
Therapeutic Target Unknown μ-Opioid receptor

5-Chloro-2-Methoxy-N-(Thiadiazolyl)benzamide

Structure: 5-Chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide . Key Differences:

  • Substituent: A thiadiazole ring linked to a phenoxypropyl group, likely influencing kinase or enzyme inhibition.
Property This compound Thiadiazolyl-Benzamide
Key Functional Groups Cyclopropyl, hydroxyl Thiadiazole, phenoxypropyl
Bioactivity Unknown Predicted kinase inhibition

Structural and Functional Implications

  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
  • Hydroxyl Group : May improve aqueous solubility and hydrogen-bonding interactions with targets, contrasting with glibenclamide’s lipophilic sulfonylurea group .
  • Chlorine and Methoxy Substituents : Common to all analogs, contributing to electron withdrawal and aromatic ring stabilization.

Biological Activity

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C15H18ClN O3
  • Molecular Weight : 293.76 g/mol
  • CAS Number : 1396815-89-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiproliferative Activity : Many benzamide derivatives have shown significant inhibition of cancer cell proliferation. The mechanism typically involves the induction of apoptosis in cancer cells through pathways that may include the modulation of cell cycle regulators and pro-apoptotic factors.
  • Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. This action can be beneficial in treating inflammatory diseases.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
MCF-74.5
HCT1165.0
HEK2936.2

These values indicate the concentration required to inhibit cell growth by 50%, suggesting the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study comparing various derivatives, it was found to exhibit significant COX-1/2 inhibitory activity:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7075
Celecoxib8590

These results indicate that while the compound is effective, it may not surpass established anti-inflammatory drugs like celecoxib.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory marker levels, supporting its potential therapeutic use in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

A common synthetic approach involves coupling a substituted benzoyl chloride with a cyclopropylamine derivative. For example:

  • Step 1: React 5-chloro-2-methoxybenzoyl chloride with 3-cyclopropyl-3-hydroxypropylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C for 12–24 hours.
  • Step 2: Purify the crude product via column chromatography (e.g., silica gel with pentane:ethyl acetate 1:1) or recrystallization .
    Optimization Tips:
  • Use triethylamine as a base to neutralize HCl byproducts.
  • Monitor reaction progress via TLC (Rf ≈ 0.36 in pentane:ethyl acetate 1:1) .
  • Yields can exceed 90% under inert atmospheres and controlled stoichiometry .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Recommendations:

  • Purity: Use HPLC with a C18 column (acetonitrile:water gradient, UV detection at 254 nm). Acceptable purity for biological assays is >95%.
  • Structural Confirmation:
    • NMR: Compare 1H^1H and 13C^{13}C NMR shifts with literature data for similar benzamides (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
    • Mass Spectrometry: ESI-MS should show [M+H]+^+ at m/z 312.1 (calculated for C15_{15}H19_{19}ClNO3_3) .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect experimental outcomes?

Solubility Profile:

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for in vitro assays
Methanol~30Use for column chromatography
Water<1Requires co-solvents (e.g., PEG-400)
Polar solvents enhance solubility but may interfere with hydrophobic interactions in receptor-binding studies. Always pre-test solvent compatibility with assay buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclopropyl-hydroxypropyl moiety on biological activity?

SAR Design Framework:

  • Analog Synthesis: Replace the cyclopropyl group with other hydrophobic groups (e.g., tert-butyl, phenyl) and assess changes in activity.
  • Biological Assays: Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, IC50_{50} determination).
  • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity.
    Key Finding: The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, as shown in similar benzamide derivatives .

Q. How should researchers resolve contradictions in reaction yields reported for nucleophilic substitutions on similar benzamide scaffolds?

Case Example: Discrepancies in methoxy substitution yields (70–85%) may arise from:

  • Catalyst Quality: Copper iodide purity affects coupling efficiency in Ullmann-type reactions .
  • Oxygen Sensitivity: Use degassed solvents and inert atmospheres to prevent radical side reactions.
    Validation Protocol:
  • Replicate reactions under controlled conditions (e.g., 100°C, 24h, NaOMe/CuI).
  • Compare yields via GC-MS or 1H^1H NMR integration of crude mixtures .

Q. What advanced techniques are recommended for characterizing crystalline forms of this compound?

Crystallography Workflow:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mix). Resolve structure to confirm stereochemistry and hydrogen-bonding networks.
  • Thermal Analysis: Use DSC to identify polymorphs (melting point range: 56–58°C for related compounds) .
    Data Interpretation:
  • Report bond lengths (e.g., C=O at 1.21 Å) and torsion angles to validate computational models .

Q. What strategies can mitigate oxidative degradation of the hydroxypropyl group during long-term stability studies?

Degradation Pathways:

  • Oxidation of the secondary alcohol to a ketone under aerobic conditions.
    Preventive Measures:
  • Storage: Use amber vials under nitrogen at −20°C.
  • Stabilizers: Add 0.1% w/v ascorbic acid to aqueous formulations.
  • Monitoring: Track degradation via LC-MS (look for [M+H-18]+^+ peaks indicating ketone formation) .

Q. How can metabolic pathways of this compound be elucidated using in vitro models?

Methodology:

  • Liver Microsomes: Incubate with human liver microsomes (HLM) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at cyclopropyl ring).
  • LC-HRMS: Use high-resolution mass spectrometry to detect glucuronidation (phase II metabolism).
    Key Consideration: Compare species-specific metabolism (e.g., rat vs. human microsomes) to prioritize preclinical models .

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